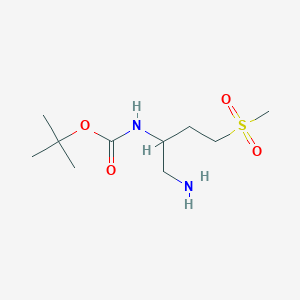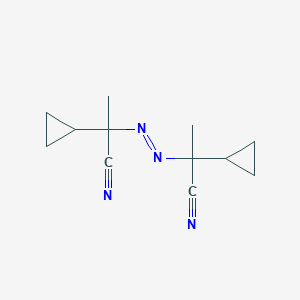
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate typically involves multiple steps, including the protection of amino groups, sulfonylation, and carbamate formation. One common method involves the reaction of tert-butyl carbamate with an appropriate amino alcohol, followed by sulfonylation using methylsulfonyl chloride under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group may also participate in interactions with biological molecules, affecting cellular pathways and functions .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Methylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C10H22N2O4S |
|---|---|
分子量 |
266.36 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-4-methylsulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)12-8(7-11)5-6-17(4,14)15/h8H,5-7,11H2,1-4H3,(H,12,13) |
InChIキー |
KHRDNIKESIRIPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














